molecular formula C14H11FN2O3S2 B2675663 N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 866154-62-3

N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2675663
CAS RN: 866154-62-3
M. Wt: 338.37
InChI Key: CNHILOQQQWBQSW-GHXNOFRVSA-N
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Description

“N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide” is a chemical compound with the CAS Number: 866154-62-3. It has a molecular weight of 338.38 .


Molecular Structure Analysis

The compound has a complex structure that includes a thiazolidine ring, a fluorophenyl group, and an acetamide group . The InChI code for the compound is 1S/C14H11FN2O3S2/c1-8(18)16(9(2)19)17-13(20)12(22-14(17)21)7-10-4-3-5-11(15)6-10/h3-7H,1-2H3/b12-7- .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 338.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

  • Thiazolidin-4-One derivatives, similar in structure to the compound , have shown potential as antimicrobial agents. Their synthesis was aimed at evaluating their in vitro antibacterial and antifungal activities, displaying significant results against various microorganisms (Baviskar, Khadabadi, & Deore, 2013).

Anti-Inflammatory Activity

  • Novel N-(3-chloro-4-flurophenyl)-2 derivatives, which are structurally similar, were synthesized and showed significant anti-inflammatory activity. Among these derivatives, some showed considerable promise in this regard (Sunder & Maleraju, 2013).

Metabolic Stability and Efficacy

  • Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors indicated that compounds structurally related to N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide could have similar in vitro potency and in vivo efficacy, while offering improved metabolic stability (Stec et al., 2011).

Tumor Inhibition and Antioxidant Potential

  • Computational and pharmacological evaluation of heterocyclic novel derivatives, including thiazolidin-4-One, showed these compounds' potential for toxicity assessment, tumor inhibition, and antioxidant activities. Some derivatives demonstrated binding and moderate inhibitory effects in various assays (Faheem, 2018).

Polymorphic Solidification and Controlled Release

  • Studies involving Poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid, a compound with structural similarities, indicated potential for controlled release in topical applications. The research explored the drug's structural characterization, release kinetics, and antibacterial activity (Tammaro et al., 2015).

Glutaminase Inhibition

  • Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , revealed their potential as glutaminase inhibitors, which could have implications in cancer treatment (Shukla et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H312, and H332, which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet (SDS) for the compound can provide more detailed safety information .

properties

IUPAC Name

N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S2/c1-8(18)16(9(2)19)17-13(20)12(22-14(17)21)7-10-4-3-5-11(15)6-10/h3-7H,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHILOQQQWBQSW-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C(=O)C)N1C(=O)/C(=C/C2=CC(=CC=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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